

# In Vitro Antibacterial Spectrum of Cefmatilen Against Gram-Negative Bacteria: A Technical Guide

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## Compound of Interest

Compound Name: Cefmatilen

Cat. No.: B1668855

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## Abstract

**Cefmatilen** (formerly known as S-1090) is an orally active third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth analysis of the in vitro antibacterial spectrum of **Cefmatilen** against clinically relevant Gram-negative bacteria. The data presented is primarily derived from the pivotal study by Tsuji et al. (1995), which first detailed the antimicrobial profile of this compound. This document includes quantitative data on minimum inhibitory concentrations (MICs), detailed experimental protocols for susceptibility testing, and a visual representation of the mechanism of action of **Cefmatilen**.

## Introduction

Third-generation cephalosporins are a critical class of  $\beta$ -lactam antibiotics characterized by their enhanced activity against Gram-negative bacteria, often coupled with stability against many  $\beta$ -lactamases. **Cefmatilen**, developed in Japan, emerged as a promising oral agent in this class.<sup>[1]</sup> Its in vitro efficacy against a range of Gram-negative pathogens makes it a subject of interest for researchers and clinicians. This guide aims to consolidate the available in vitro data on **Cefmatilen**'s activity against these challenging pathogens, providing a valuable resource for further research and development.

## In Vitro Antibacterial Activity of Cefmatilen (S-1090)

The antibacterial activity of **Cefmatilen** was systematically evaluated against a panel of standard and clinical isolates of Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was the primary metric for assessing its potency.

### Data Presentation: MICs Against Gram-Negative Bacteria

The following tables summarize the MIC values of **Cefmatilen** (S-1090) and comparator oral  $\beta$ -lactams against various Gram-negative bacteria, as reported by Tsuji et al. (1995).

Table 1: Comparative in vitro activities of **Cefmatilen** (S-1090) and other oral  $\beta$ -lactams against standard Gram-negative strains.

Organism (Strain No.)	Cefmatile n (S- 1090)	Cefixime	Cefpodox ime	Cefdinir	Cefaclor	Cephalexin
Escherichia coli NIHJ JC-2	0.2	0.1	0.2	0.39	3.13	6.25
Klebsiella pneumoniae NCTC 5055	0.1	0.05	0.1	0.1	1.56	6.25
Proteus mirabilis IFO 3849	0.05	0.025	0.1	0.1	0.78	3.13
Proteus vulgaris IFO 3167	0.05	0.025	0.1	0.1	1.56	>100
Morganella morganii IFO 3848	0.2	0.05	0.2	0.2	25	>100
Providencia rettgeri IFO 3850	0.1	0.05	0.2	0.2	>100	>100
Serratia marcescens IFO 3736	1.56	0.78	3.13	6.25	>100	>100
Enterobacter cloacae IFO 3320	0.78	0.39	0.78	1.56	>100	>100
Haemophilus influenzae	0.025	0.025	0.05	0.1	1.56	6.25

ATCC

19418

Moraxella

catarrhalis

ATCC

25238

0.2

0.39

0.39

0.39

0.78

3.13

Neisseria

gonorrhoe

ae ATCC

19424

0.013

0.013

0.025

0.025

0.39

0.78

Data extracted from Tsuji et al., 1995. MICs are expressed in micrograms per milliliter (µg/mL).

Table 2: In vitro activities of **Cefmatilen** (S-1090) and other oral  $\beta$ -lactams against clinical isolates of Gram-negative bacteria.

Organism (No. of Strains)	Antibiotic	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)
Escherichia coli (50)	Cefmatilen (S-1090)	0.2	0.39
Cefixime	0.1	0.2	
Cefpodoxime	0.2	0.39	
Cefdinir	0.39	0.78	
Klebsiella pneumoniae (50)	Cefmatilen (S-1090)	0.1	0.2
Cefixime	0.05	0.1	
Cefpodoxime	0.1	0.2	
Cefdinir	0.2	0.39	
Proteus mirabilis (50)	Cefmatilen (S-1090)	0.05	0.1
Cefixime	0.025	0.05	
Cefpodoxime	0.1	0.2	
Cefdinir	0.1	0.2	
Morganella morganii (25)	Cefmatilen (S-1090)	0.2	0.39
Cefixime	0.1	0.2	
Cefpodoxime	0.2	0.39	
Cefdinir	0.39	0.78	
Haemophilus influenzae (50)	Cefmatilen (S-1090)	0.025	0.05
Cefixime	0.025	0.05	
Cefpodoxime	0.05	0.1	
Cefdinir	0.1	0.2	

Moraxella catarrhalis (25)	Cefmatilen (S-1090)	0.2	0.39
Cefixime	0.39	0.78	
Cefpodoxime	0.39	0.78	
Cefdinir	0.39	0.78	

Data extracted from Tsuji et al., 1995. MIC<sub>50</sub> and MIC<sub>90</sub> represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

## Experimental Protocols

The following methodologies are based on the procedures described by Tsuji et al. (1995) for determining the in vitro antibacterial activity of **Cefmatilen**.

### Minimum Inhibitory Concentration (MIC) Determination

The MICs were determined by the twofold agar dilution method in accordance with the standards of the Japan Society of Chemotherapy.

- Media: Sensitivity test agar (Nissui Pharmaceutical Co., Ltd., Tokyo, Japan) was used for most bacteria. For Haemophilus influenzae, the agar was supplemented with 5% Fildes enrichment (BBL). For Neisseria gonorrhoeae, GC agar base (Difco) with 1% defined supplement was used.
- Inoculum Preparation: Bacteria were cultured in sensitivity test broth, and the inoculum was adjusted to a final concentration of 10<sup>6</sup> CFU/mL.
- Incubation: Plates were incubated at 37°C for 18 to 20 hours.
- MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth.

## Bacterial Strains

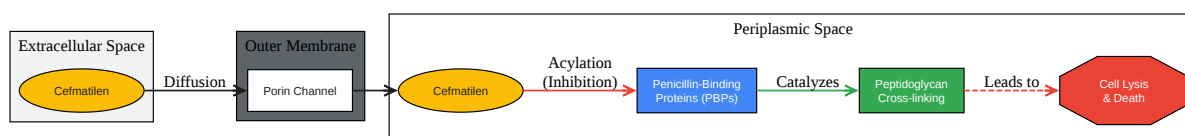
A variety of standard laboratory strains and clinical isolates were used in the evaluation. The clinical isolates were obtained from various medical institutions in Japan.

## Mechanism of Action

As a third-generation cephalosporin, **Cefmatilen**'s primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

## Signaling Pathway and Molecular Interaction

**Cefmatilen**, like other  $\beta$ -lactam antibiotics, targets and acylates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and cross-linking of peptidoglycan, a major component of the bacterial cell wall. The inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and bacterial death.

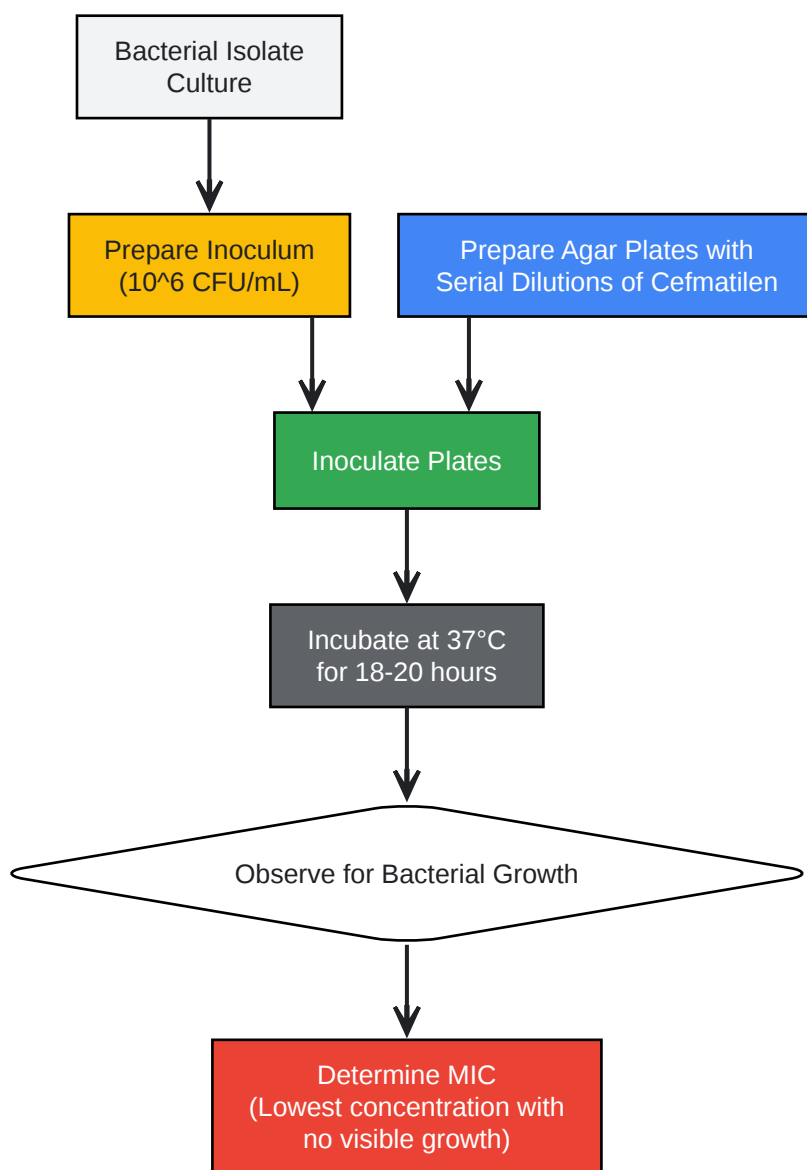


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Caption: Mechanism of action of **Cefmatilen** against Gram-negative bacteria.

## Experimental Workflow for MIC Determination

The process of determining the Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing antibiotic efficacy.



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Caption: Experimental workflow for MIC determination by agar dilution.

## Conclusion

**Cefmatilen** demonstrates potent in vitro activity against a wide range of clinically significant Gram-negative bacteria. Its efficacy is comparable, and in some cases superior, to other oral third-generation cephalosporins. The data presented in this guide, derived from foundational studies, underscores the potential of **Cefmatilen** as an effective oral therapeutic agent for infections caused by susceptible Gram-negative pathogens. This comprehensive overview of its in vitro antibacterial spectrum, coupled with detailed experimental methodologies and a



clear illustration of its mechanism of action, serves as a valuable technical resource for the scientific community. Further research into its activity against contemporary, multidrug-resistant isolates is warranted to fully elucidate its current clinical utility.

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## References

- 1. researchgate.net [researchgate.net]
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